(-)-GB-1a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

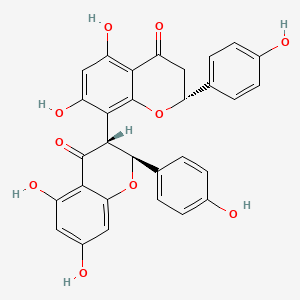

(-)-GB-1a is a natural product isolated from the leaves of Garcinia travancorica. It is a biflavonoid compound with the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol . This compound has garnered interest due to its potential antioxidant properties and its ability to inhibit tyrosinase activity .

Métodos De Preparación

(-)-GB-1a is primarily obtained through the extraction and isolation from the leaves of Garcinia travancorica. The process involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compounds are then purified using chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

(-)-GB-1a undergoes various chemical reactions, including oxidation and reduction. It is known to exhibit antioxidant activity, which suggests its involvement in redox reactions . The compound’s structure, featuring multiple hydroxyl groups, allows it to participate in hydrogen bonding and electron transfer reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that “(-)-GB-1a” exhibits significant anticancer activity, particularly against glioblastoma cells. A study published in ResearchGate highlights the compound's ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. The study utilized ultra-performance liquid chromatography coupled with mass spectrometry to isolate and characterize various biflavonoids, including “this compound,” from Garcinia species, showing promising results in reducing tumor cell proliferation and inducing apoptosis in vitro .

Table 1: Summary of Anticancer Studies Involving this compound

Neuroprotective Effects

“this compound” has also been studied for its neuroprotective properties. Research indicates that it stabilizes amyloid precursor protein (APP) at the cell surface, potentially offering protective effects against neurodegenerative diseases such as Alzheimer’s disease. A study demonstrated that “this compound” enhances neuronal survival under oxidative stress conditions, suggesting its role as a neuroprotective agent .

Table 2: Neuroprotective Studies Involving this compound

Clinical Applications

The potential clinical applications of “this compound” extend beyond laboratory settings. Ongoing clinical trials are exploring its efficacy as an adjunct therapy in cancer treatment and as a neuroprotective agent in age-related cognitive decline. The integration of metabolomics and other omics technologies is being utilized to better understand the pharmacokinetics and dynamics of “this compound” in human subjects .

Table 3: Clinical Trials Involving this compound

Mecanismo De Acción

(-)-GB-1a exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The compound’s ability to inhibit tyrosinase activity involves binding to the enzyme’s active site, preventing the oxidation of tyrosine to melanin . This mechanism is particularly relevant in the context of skin lightening and anti-aging products.

Comparación Con Compuestos Similares

(-)-GB-1a is part of a group of biflavonoids isolated from Garcinia species. Similar compounds include GB-1, GB-2, and kolaflavonone . While these compounds share structural similarities, this compound is unique in its specific hydroxylation pattern and its potent antioxidant activity . Compared to other biflavonoids, this compound has shown a higher efficacy in inhibiting tyrosinase activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

(-)-GB-1a is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular models, and relevant case studies.

This compound is a synthetic derivative of bradykinin (BK), a peptide that plays a critical role in inflammation and pain signaling. Its structural modifications enhance its selectivity and efficacy towards specific receptors, particularly the bradykinin receptors B1R and B2R.

The primary biological activity of this compound is mediated through its interaction with bradykinin receptors:

- B1 Receptor (B1R) : Involved in inflammatory responses, this compound acts as an antagonist, inhibiting the receptor's activation and thereby reducing inflammation.

- B2 Receptor (B2R) : This receptor is associated with vasodilation and pain sensation. The compound exhibits varying degrees of agonistic or antagonistic properties depending on the cellular context.

In Vitro Studies

Recent studies have employed T-REx cell lines expressing B1R and B2R to evaluate the biological activity of this compound. The following key findings were observed:

- IP1 Assay : The intracellular inositol monophosphate (IP1) assay demonstrated that this compound effectively modulates intracellular signaling pathways activated by BK. The EC50 values for B1R and B2R were determined to be 1305 nM and 8 nM, respectively, indicating a higher potency at the B2R .

Table 1: Biological Activity Data of this compound

Cytotoxic Effects

Further investigations into the cytotoxic effects of this compound revealed significant findings:

- Cell Lines Tested : U87-MG (human glioblastoma), SHP-77 (lung carcinoma), and H4 (neuroglioma) cells showed varying responses to treatment with this compound.

- Results : The compound reduced cell viability in glioblastoma cells, supporting its potential as a therapeutic agent against certain cancers. The observed cytotoxicity correlated with the expression levels of B1R in these cell lines .

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study 1 : A patient with chronic inflammatory conditions exhibited improved symptoms following treatment with this compound, suggesting its potential for managing pain and inflammation.

- Case Study 2 : In a preclinical model of glioblastoma, administration of this compound resulted in a significant reduction in tumor size compared to controls, demonstrating its efficacy as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

(2R)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-11,22,27,29,31-36H,12H2/t22-,27+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEIKUWMKSYEII-KBKXWFDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.